molecular formula C19H19N3O5S B11688472 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

Cat. No.: B11688472
M. Wt: 401.4 g/mol
InChI Key: MFXQKFUVULJLGS-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is a complex organic compound with a molecular formula of C22H23N3O4S. This compound is notable for its unique structure, which includes an isoxazole ring, a sulfonamide group, and a methoxy-benzamide moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Methoxy-benzamide: The final step involves coupling the sulfonamide intermediate with 2-methoxy-benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The isoxazole ring and methoxy-benzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-ethoxy-benzamide
  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide

Uniqueness

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, as opposed to ethoxy or dimethoxy groups, can significantly influence the compound’s reactivity and interaction with biological targets.

Biological Activity

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H19N3O5S
  • Molecular Weight : 401.4 g/mol
  • IUPAC Name : this compound

The structure features a benzamide core linked to an isoxazole ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its ability to inhibit enzymes by forming hydrogen bonds with active site residues, thereby contributing to its potential as a therapeutic agent .

1. Enzyme Inhibition

The primary mechanism of action for this compound involves the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group facilitates binding to enzyme active sites, leading to significant inhibition . This characteristic positions the compound as a candidate for drug development, particularly in targeting diseases that are mediated by these enzymes.

2. Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of thiourea and other sulfonamides have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae . While specific data on the antibacterial activity of this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Thiourea DerivativeE. faecalis40-5029
Thiourea DerivativeP. aeruginosa40-5024
Thiourea DerivativeK. pneumoniae40-5030

3. Anticancer Activity

Studies have highlighted the anticancer potential of related compounds, particularly those targeting pathways involved in cancer cell proliferation and apoptosis. For instance, certain derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines . Although direct studies on this compound are sparse, the structural framework suggests it may also exhibit similar anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antioxidant Activity : Compounds with similar functional groups have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing promising results that warrant further investigation into their anti-inflammatory capabilities .
  • Neuroprotective Effects : Related compounds have been investigated for potential neuroprotective effects in models of Alzheimer's disease, suggesting that this compound could also be evaluated in this context.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)15-10-8-14(9-11-15)20-18(23)16-6-4-5-7-17(16)26-3/h4-11,22H,1-3H3,(H,20,23)

InChI Key

MFXQKFUVULJLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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